4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, a thiazole ring, and a piperazinone ring. The indole ring is a significant heterocyclic system in natural products and drugs .Physical and Chemical Properties Analysis
The compound has a molecular formula of C17H16N4O2S and a molecular weight of 340.4. More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Antimicrobial Applications
Research efforts have led to the synthesis of novel compounds containing the piperazine moiety, demonstrating significant antimicrobial activity. For example, novel thiazolidinone derivatives have been synthesized, showing potent antimicrobial activity against a variety of bacteria and fungi, highlighting the versatility of these compounds in addressing microbial resistance (Divyesh Patel et al., 2012). Similarly, 1,3,4-thiadiazole amide compounds containing piperazine have been developed, with some showing inhibitory effects on plant pathogens, indicating their potential in agricultural applications (Z. Xia, 2015).
Anti-tubercular and Anticancer Activities
In the search for effective anti-tubercular agents, derivatives of piperazin-1-yl linked with benzo[d]isoxazole and indole showed promising in vitro activity against Mycobacterium tuberculosis, suggesting their potential as potent anti-tubercular agents (Kalaga Mahalakshmi Naidu et al., 2016). Additionally, compounds containing piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been evaluated for their cytotoxicity against various human cancer cell lines, identifying some derivatives with significant anticancer activity (M. Murty et al., 2013).
Novel Synthetic Pathways
Researchers have developed efficient synthetic pathways to create compounds with potential pharmacological applications. An example includes the synthesis of a potent PPARpan agonist through a seven-step process, demonstrating the compound's efficacy and the efficiency of the synthetic method (Jiasheng Guo et al., 2006).
Future Directions
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazole derivatives also have a wide range of biological activities .
Mode of action
The mode of action of indole and thiazole derivatives can vary greatly depending on their specific structure and functional groups. They can interact with their targets in different ways, leading to a variety of biological effects .
Biochemical pathways
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazole derivatives also exhibit a broad spectrum of biological activities .
Result of action
The molecular and cellular effects of indole and thiazole derivatives can vary greatly depending on their specific structure and functional groups, as well as their targets and mode of action .
Action environment
Environmental factors can influence the action, efficacy, and stability of indole and thiazole derivatives. These factors can include pH, temperature, presence of other molecules, and more .
Properties
IUPAC Name |
4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-20-13-5-3-2-4-11(13)8-14(20)16-19-12(10-24-16)17(23)21-7-6-18-15(22)9-21/h2-5,8,10H,6-7,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXUCWVLOTDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.